REACTION_CXSMILES
|
Cl[C:2]([O:4][CH2:5][Cl:6])=[O:3].FC(F)(F)C1C=C([C@@H](O)[C@@H](N(CC2C=C(C(F)(F)F)C=CC=2C2C=C(C(C)C)C(F)=CC=2OC)C(=O)[O:24]C(C)(C)C)C)C=C(C(F)(F)F)C=1.CN([C:59]1[C:64]2C(N(C)C)=CC=CC=2C=C[CH:60]=1)C>C(Cl)Cl.O>[C:2](=[O:24])([O:4][CH2:5][Cl:6])[O:3][CH2:60][CH2:59][CH3:64]
|
Name
|
|
Quantity
|
0.027 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCCl
|
Name
|
tert-butyl {(1S,2R)-2-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxy-1-methylethyl}{[4′-fluoro-5′-isopropyl-2′-methoxy-4-(trifluoromethyl)biphenyl-2-yl]methyl}carbamate
|
Quantity
|
209 mg
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C=C(C1)C(F)(F)F)[C@H]([C@H](C)N(C(OC(C)(C)C)=O)CC1=C(C=CC(=C1)C(F)(F)F)C1=C(C=C(C(=C1)C(C)C)F)OC)O)(F)F
|
Name
|
INTERMEDIATE 7
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C=C(C1)C(F)(F)F)[C@H]([C@H](C)N(C(OC(C)(C)C)=O)CC1=C(C=CC(=C1)C(F)(F)F)C1=C(C=C(C(=C1)C(C)C)F)OC)O)(F)F
|
Name
|
|
Quantity
|
60 mg
|
Type
|
reactant
|
Smiles
|
CN(C)C1=CC=CC2=C1C(=CC=C2)N(C)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 25° C. for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give the crude product
|
Type
|
CUSTOM
|
Details
|
This was purified by flash chromatography (0-20% gradient EtOAc/hexanes over 30 min)
|
Duration
|
30 min
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |